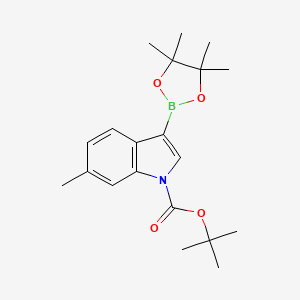

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of boronic acid derivatives. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a boronic ester group. The presence of the tert-butyl group and the methyl substituent on the indole ring adds to its chemical complexity and potential reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Boronic Ester Formation reaction, where an indole derivative is reacted with a boronic acid or its derivatives under specific conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The indole core can be oxidized to form different oxidation states, which can be useful in further functionalization.

Reduction: : Reduction reactions can be performed to modify the boronic ester group or other functional groups present in the molecule.

Substitution: : Substitution reactions at the indole ring or the boronic ester group can lead to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets involved in cancer progression. For instance, studies have shown that derivatives of indole can inhibit tumor growth by modulating signaling pathways such as PI3K/Akt and MAPK .

1.2 Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. Indole derivatives have been associated with the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in conditions like Alzheimer's disease .

Chemical Synthesis

2.1 Synthetic Intermediates

this compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its boron-containing structure allows for various coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .

2.2 Boron Chemistry

The presence of the dioxaborolane group enhances the compound's utility in boron chemistry. It can be used to introduce boron into organic molecules selectively, facilitating the development of new materials with tailored properties for applications in electronics and photonics .

Material Science

3.1 Polymerization Processes

The compound's unique chemical structure makes it a candidate for use in polymerization processes to produce novel polymers with specific functionalities. Its ability to participate in cross-linking reactions can lead to materials with enhanced mechanical properties and thermal stability .

3.2 Sensor Applications

Due to its electronic properties and stability, this compound is being investigated for use in sensor technologies. Its ability to change conductivity or fluorescence in response to environmental stimuli can be harnessed in developing advanced sensors for detecting chemical or biological agents .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Synthesis and Anticancer Evaluation of Indole Derivatives | Identified significant anticancer activity against several cell lines | Medicinal Chemistry |

| Development of Boron-Based Catalysts | Demonstrated efficacy in Suzuki coupling reactions | Chemical Synthesis |

| Novel Polymers from Indole Derivatives | Created materials with enhanced thermal and mechanical properties | Material Science |

Mécanisme D'action

The mechanism by which tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The indole core can interact with various enzymes and receptors, influencing their activity.

Comparaison Avec Des Composés Similaires

Tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: can be compared with other similar compounds, such as:

Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

These compounds share the boronic ester group and the tert-butyl protecting group but differ in their core structures and substituents. The presence of the methyl group and the specific arrangement of the indole ring in This compound

Activité Biologique

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the boronate ester group in its structure enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H28BNO4 |

| Molecular Weight | 363.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | UGRBPQOLHPUGDY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to function as a versatile intermediate in organic synthesis. The boronate ester group allows for participation in various chemical transformations that can enhance its pharmacological profile.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.

- Targeted Drug Delivery : Its structure may facilitate targeted delivery mechanisms in drug formulations.

- Cross-Coupling Reactions : Utilized as a building block in Suzuki-Miyaura cross-coupling reactions to form complex biaryl compounds.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have significant implications in drug discovery and development due to its structural properties.

Case Studies and Research Findings:

- Anticancer Activity : A study demonstrated that derivatives of indole compounds exhibit promising anticancer activity by targeting specific kinases involved in cancer proliferation. The boronate group enhances the interaction with these targets .

- Neuroprotective Effects : Research has indicated that certain indole derivatives can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress .

- Antimicrobial Properties : Compounds similar to tert-butyl 6-methyl derivatives have been studied for their antimicrobial effects against various pathogens. The mechanism involves disrupting bacterial cell membranes .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multiple steps that include the formation of the indole framework followed by the introduction of the boronate ester group.

Synthetic Route Overview:

- Formation of Indole Core : Starting from appropriate precursors like cyclohexanone.

- Borylation Reaction : Utilizing palladium catalysts for the introduction of the boronate group.

- Final Esterification : Converting the carboxylic acid to an ester using tert-butyl alcohol.

Propriétés

IUPAC Name |

tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO4/c1-13-9-10-14-15(21-25-19(5,6)20(7,8)26-21)12-22(16(14)11-13)17(23)24-18(2,3)4/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUCDWYNFVFACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682287 | |

| Record name | tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-86-0 | |

| Record name | 1H-Indole-1-carboxylic acid, 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.